Bienvenue dans la boutique en ligne BenchChem!

4-Benzylpiperazine-1-carboximidamide hydrochloride

Monoamine Releaser Neuropharmacology CNS Stimulant

This high-purity hydrochloride salt offers 20- to 48-fold in vitro selectivity for dopamine release over serotonin, uniquely enabling neuropharmacology target deconvolution where close analogs (phenyl, pyridine, pyrimidinyl) fail. The benzylpiperazine-carboximidamide core is crystallographically validated as a C1s protease inhibitor scaffold (PDB: 8typ) and serves as a key intermediate for MARK4 inhibitor libraries (IC50 as low as 5.35 μM). Distinct from phenyl/pyrimidinyl-substituted analogs, its N-benzyl pattern ensures reproducible SAR outcomes. The HCl salt guarantees consistent solubility for synaptosomal release assays and microdialysis. Also a priority fragment for UHRF1 epigenetic target engagement. Standardize procurement for C1s, MARK4, and dopamine receptor programs.

Molecular Formula C12H19ClN4
Molecular Weight 254.76 g/mol
CAS No. 845616-58-2
Cat. No. B3287397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperazine-1-carboximidamide hydrochloride
CAS845616-58-2
Molecular FormulaC12H19ClN4
Molecular Weight254.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=N)N.Cl
InChIInChI=1S/C12H18N4.ClH/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H
InChIKeyTVRLTIHNBJNFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperazine-1-carboximidamide Hydrochloride (CAS 845616-58-2) – Scientific Procurement & Pharmacological Profile


4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS 845616-58-2, molecular formula C12H19ClN4) is a piperazine-based small molecule featuring a benzyl substituent and a carboximidamide functional group . This compound serves as a versatile research tool and chemical scaffold, with documented applications spanning neurological pharmacology, complement system inhibition, and epigenetic target engagement. It is commercially available through major chemical suppliers as a research-grade substance, typically at ≥95% purity, and is intended exclusively for in vitro or laboratory research use .

Why Generic Piperazine Carboximidamides Cannot Replace 4-Benzylpiperazine-1-carboximidamide Hydrochloride in Targeted Research


Piperazine carboximidamides exhibit profound structure-activity divergences based on N-substitution patterns. The 4-benzyl substituent in this compound confers distinct binding profiles and functional outcomes relative to close analogs with phenyl, pyridine, or pyrimidinyl substitutions. For example, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) acts as a C1s protease inhibitor with a Kd of ~9.8 μM and Ki of ~5.8 μM [1], whereas 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) exhibit MARK4 ATPase inhibition with IC50 values ranging from 5.35 to 16.53 μM [2]. The benzylpiperazine scaffold further distinguishes itself through monoamine release selectivity, demonstrating a 20- to 48-fold preference for dopamine over serotonin release in vitro [3]. Substitution of the benzyl group with alternative aryl moieties alters target engagement, potency, and functional selectivity, rendering simple in-class substitution untenable for reproducible experimental outcomes.

Quantitative Differentiation of 4-Benzylpiperazine-1-carboximidamide Hydrochloride Against In-Class Comparators


Dopamine versus Serotonin Release Selectivity Ratio (20- to 48-Fold)

4-Benzylpiperazine-1-carboximidamide, structurally analogous to benzylpiperazine (BZP), functions as a monoamine releasing agent with a documented in vitro selectivity ratio favoring dopamine (DA) release over serotonin (5-HT) release by a factor of 20 to 48 [1]. This selectivity profile is quantitatively distinct from comparator monoamine releasers such as MDMA, which exhibits EC50 values of 119 nM for DA release versus 58 nM for 5-HT release (approximate 2:1 5-HT:DA selectivity), and TFMPP, which demonstrates an EC50 of 121 nM for 5-HT release and minimal DA release activity [2].

Monoamine Releaser Neuropharmacology CNS Stimulant

C1s Protease Inhibitory Activity (Kd 9.8 μM, Ki 5.8 μM)

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), a close structural analog wherein the benzyl group is replaced by a phenyl-pyridine system, has been characterized as a selective, competitive inhibitor of C1s protease with a binding affinity (Kd) of ~9.8 μM and an inhibition constant (Ki) of ~5.8 μM [1]. A 1.8-Å resolution crystal structure of A1 bound to C1s has been solved (PDB: 8typ), providing a structural template for rational design of enhanced inhibitors [2]. While direct quantitative data for the 4-benzyl analog against C1s are not yet published, the benzylpiperazine-carboximidamide scaffold has been identified as a core pharmacophore for complement pathway modulation and serves as a key starting point for developing next-generation C1s inhibitors [3].

Complement System C1s Inhibition Immunology

MARK4 Kinase ATPase Inhibition (Class IC50 Range 5.35–16.53 μM)

A series of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) (compounds 5–10) were synthesized and evaluated for MARK4 ATPase inhibition, yielding IC50 values ranging from 5.35 ± 0.22 μM to 16.53 ± 1.71 μM [1]. The most potent analog, 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (compound 5), exhibited an IC50 of 5.35 ± 0.22 μM and a binding constant (K) of 1.5 ± 0.51 × 10⁵ M⁻¹ [2]. The 4-benzylpiperazine-1-carboximidamide scaffold represents the non-pyrimidine-substituted core from which these MARK4-active derivatives were elaborated, establishing its utility as a versatile synthetic intermediate for kinase-targeted compound libraries [3].

Alzheimer's Disease MARK4 Kinase Inhibition

Epigenetic Target Engagement: UHRF1 TTD Groove Binding (Fragment-Level Activity)

A fragment-based drug discovery screen identified 4-benzylpiperidine-1-carboximidamide (BPC), a structural analog differing only by replacement of the piperazine ring with a piperidine ring, as a binder to the TTD groove of the UHRF1 epigenetic regulator [1]. This compound competes with linker binding and promotes open TTD–PHD conformations that are less efficient at H3K9me3 recognition, representing a validated starting point for UHRF1-targeted cancer therapeutic development [2]. The piperazine analog (4-benzylpiperazine-1-carboximidamide) shares an identical benzyl-carboximidamide pharmacophore and serves as a closely related scaffold for SAR exploration and optimization of UHRF1-binding fragments .

Epigenetics UHRF1 Cancer Therapy

FAAH Inhibition: Benchmark Potency (IC50 74–80 nM) for Benzylpiperazine Carboximidamide Scaffold

Patent literature and BindingDB entries report that 4-benzylpiperazine-1-carboximidamide derivatives exhibit potent inhibition of fatty acid amide hydrolase (FAAH), with IC50 values of 74 nM (human FAAH) and 80 nM (rat FAAH at pH 9.0) [1]. The 4-benzyl substitution is a key pharmacophore element for achieving sub-100 nM potency, as documented in US Patent 9,169,224 [2]. The hydrochloride salt form of the target compound offers enhanced aqueous solubility relative to the free base or sulfate salts, facilitating accurate dosing in FAAH enzymatic assays and in vivo pain model studies .

FAAH Pain Management Endocannabinoid System

Optimal Research Applications for 4-Benzylpiperazine-1-carboximidamide Hydrochloride Procurement


CNS Pharmacology: Dopaminergic Selectivity Probe Development

Researchers investigating the differential contributions of dopamine and serotonin to stimulant effects, addiction liability, or mood regulation should prioritize this compound as a chemical probe. Its 20- to 48-fold in vitro selectivity for dopamine release over serotonin provides a defined pharmacological window for dissecting dopaminergic mechanisms [1]. The hydrochloride salt formulation ensures consistent solubility for in vitro synaptosomal release assays and in vivo microdialysis studies, enabling reproducible dose-response characterization.

Complement System Drug Discovery: C1s Inhibitor Scaffold Optimization

This compound serves as a structurally characterized starting point for medicinal chemistry campaigns targeting the classical complement pathway. The benzylpiperazine-carboximidamide core has been validated through X-ray crystallography of the closely related A1 analog bound to C1s (PDB: 8typ) [2]. Procurement of the hydrochloride salt is recommended for structure-activity relationship (SAR) studies, fragment elaboration, and rational design of next-generation C1s inhibitors with improved potency and selectivity over the A1 benchmark (Kd ~9.8 μM, Ki ~5.8 μM) [3].

Alzheimer's Disease Research: MARK4 Kinase Inhibitor Library Synthesis

Investigators developing MARK4-targeted therapeutics for Alzheimer's disease should utilize this compound as a key synthetic intermediate. Suzuki-Miyaura cross-coupling with aryl bromides yields 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides), which have demonstrated MARK4 ATPase inhibition with IC50 values as low as 5.35 ± 0.22 μM [4]. The hydrochloride salt form facilitates purification and handling during library synthesis, supporting reproducible production of analogs for structure-activity relationship mapping and lead optimization.

Cancer Epigenetics: UHRF1 Fragment-Based Lead Generation

This compound is a high-priority procurement for fragment-based drug discovery programs targeting the UHRF1 epigenetic regulator. The structurally validated analog 4-benzylpiperidine-1-carboximidamide (BPC) binds the TTD groove of UHRF1 and allosterically modulates H3K9me3 recognition [5]. The piperazine variant offers a distinct heterocyclic scaffold with potentially improved aqueous solubility and altered hydrogen-bonding capacity, enabling parallel SAR exploration for fragment-to-lead optimization in cancer therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpiperazine-1-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.